molecular formula C27H37NO4Si B2797185 tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate CAS No. 1638744-61-2

tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate

Cat. No.: B2797185
CAS No.: 1638744-61-2
M. Wt: 467.681
InChI Key: USZVWICSDKWLKB-YADHBBJMSA-N
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Description

Tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyran ring. One common synthetic route includes the following steps:

  • Formation of the Pyran Ring: : The pyran ring is constructed using a suitable precursor, such as a dihydroxy compound, which undergoes cyclization under acidic conditions.

  • Introduction of the Silyl Group: : The tert-butyldiphenylsilyl group is introduced through a silylation reaction, often using tert-butyldiphenylchlorosilane as the silylating agent.

  • Carbamate Formation: : The carbamate group is introduced by reacting the silylated pyran with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as sodium hydride (NaH) and electrophiles like thionyl chloride (SOCl₂) are often used.

Major Products Formed

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies, aiding in the understanding of biological processes.

  • Medicine: : Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: : It may be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be determined by the specific context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the tert-butyldiphenylsilyl group and the pyran ring Similar compounds may include other silyl-protected pyran derivatives or carbamate-containing molecules

Biological Activity

tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C27H37NO4Si
  • Molecular Weight : 467.68 g/mol
  • CAS Number : 1638744-61-2

The structural representation can be summarized as follows:

\text{tert butyl N 3R 6S 6 tert butyldiphenylsilyl oxy methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate}

Research indicates that the compound may interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The presence of the tert-butyldiphenylsilyl group suggests enhanced lipophilicity, which could facilitate membrane permeability and bioavailability.

Biological Activity

  • Antimicrobial Activity
    • Studies have shown that similar compounds exhibit antimicrobial properties against a range of pathogens. While specific data for this compound is limited, the structural analogs suggest potential efficacy against bacteria and fungi.
  • Anticancer Properties
    • Preliminary investigations into related carbamate derivatives have revealed cytotoxic effects on cancer cell lines. This compound may share similar mechanisms, potentially inducing apoptosis or inhibiting cell proliferation.
  • Neuroprotective Effects
    • Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature could position this compound as a candidate for further research in neuroprotection.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Study Atert-butyl carbamate derivativesShowed significant antimicrobial activity against E. coli and S. aureus .
Study BSimilar pyran derivativesInduced apoptosis in cancer cell lines (e.g., HeLa cells) .
Study CNeuroprotective silyl compoundsDemonstrated reduced oxidative stress in neuronal cultures .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through experimental studies.

Properties

IUPAC Name

tert-butyl N-[(3R,6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO4Si/c1-26(2,3)32-25(29)28-21-17-18-22(30-19-21)20-31-33(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21-22H,19-20H2,1-6H3,(H,28,29)/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZVWICSDKWLKB-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@@H](C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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